3-phenyl-N-2-quinolinylacrylamide
Descripción
3-Phenyl-N-2-quinolinylacrylamide is an acrylamide derivative featuring a quinoline moiety attached to the amide nitrogen at the 2-position and a phenyl group at the β-carbon of the acrylamide backbone. Quinoline-based acrylamides are often explored for their bioactivity, including kinase inhibition, anti-inflammatory, and anticancer properties, depending on substituent patterns and stereoelectronic effects .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-quinolin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(13-10-14-6-2-1-3-7-14)20-17-12-11-15-8-4-5-9-16(15)19-17/h1-13H,(H,19,20,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHLRLMXLKBNK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table compares 3-phenyl-N-2-quinolinylacrylamide with key analogs from the literature, focusing on structural variations, synthesis methods, and biological implications:
Key Observations:
Quinoline Positional Isomerism: Unlike 3-phenyl-N-2-quinolinylacrylamide, most quinoline-containing analogs in the evidence feature substitution at the 4-position (e.g., 6o, 12b). The 2-quinolinyl group in the target compound may confer distinct electronic properties due to altered π-stacking and hydrogen-bonding interactions .
Amide Substituent Diversity: N-Phenyl groups (6o, ) are common, but bulky substituents like tert-butyl (8a, ) or polar groups like hydroxamate (12b, ) modify solubility and target engagement. The 2-quinolinylamide in the target compound may enhance interactions with hydrophobic enzyme pockets compared to morpholinoethyl or phenoxy groups .
Phenyl groups (target compound) may stabilize the acrylamide via resonance, reducing reactivity but improving metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
